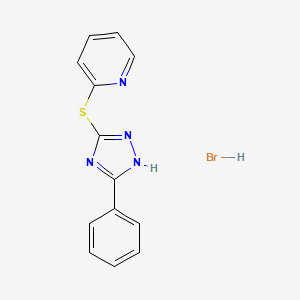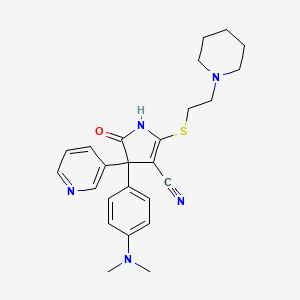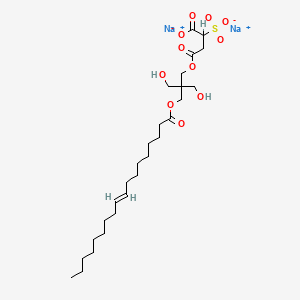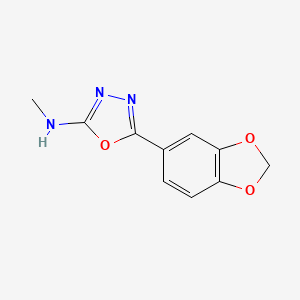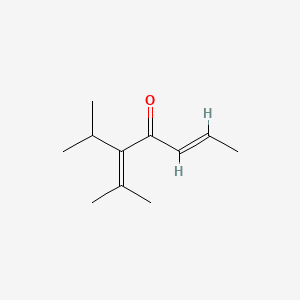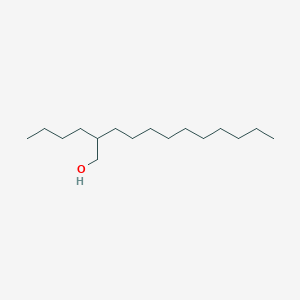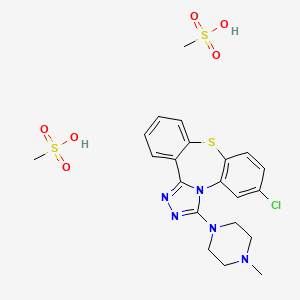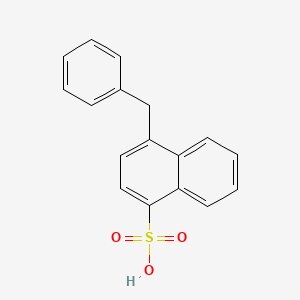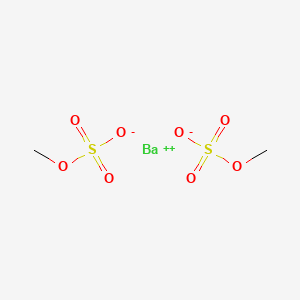
Barium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium methyl sulfate is an inorganic compound composed of barium, methyl, and sulfate ions It is a white crystalline solid that is insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium methyl sulfate can be synthesized through the reaction of barium chloride with methyl sulfate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{Ba}(\text{CH}_3\text{O})_2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium hydroxide with dimethyl sulfate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form barium sulfate and formaldehyde.
Reduction: The compound can be reduced to form barium sulfide and methanol.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Barium sulfate and formaldehyde.
Reduction: Barium sulfide and methanol.
Substitution: Barium alkyl sulfate or barium aryl sulfate, depending on the substituent used.
Scientific Research Applications
Chemistry: Barium methyl sulfate is used as a precursor in the synthesis of other barium compounds. It is also used in analytical chemistry for the detection and quantification of sulfate ions.
Biology: In biological research, this compound is used as a contrast agent in imaging studies due to its high atomic number, which enhances the contrast in X-ray imaging.
Medicine: The compound is investigated for its potential use in targeted drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for controlled release formulations.
Industry: this compound is used in the production of pigments and coatings. It is also used as a filler in plastics and rubber to improve their mechanical properties.
Mechanism of Action
The mechanism of action of barium methyl sulfate involves its interaction with biological molecules and cellular structures. The compound exerts its effects by binding to specific molecular targets, such as proteins and enzymes, thereby altering their function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Barium sulfate: Similar in structure but lacks the methyl group. Used primarily as a contrast agent in medical imaging.
Barium chloride: Used in the synthesis of other barium compounds and in the purification of brine solutions.
Barium hydroxide: Used in the production of barium salts and as a reagent in organic synthesis.
Uniqueness: Barium methyl sulfate is unique due to its methyl group, which imparts distinct chemical properties and reactivity compared to other barium compounds. This uniqueness makes it valuable in specific applications, such as targeted drug delivery and advanced material synthesis.
Properties
CAS No. |
513-17-7 |
|---|---|
Molecular Formula |
C2H6BaO8S2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
barium(2+);methyl sulfate |
InChI |
InChI=1S/2CH4O4S.Ba/c2*1-5-6(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI Key |
RHZMFDFIRNVBEP-UHFFFAOYSA-L |
Canonical SMILES |
COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
